(3-(Thiazol-4-yl)phenyl)methanol
Overview
Description
(3-(Thiazol-4-yl)phenyl)methanol is an organic compound with the molecular formula C10H9NOS It features a thiazole ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-4-yl)phenyl)methanol typically involves the reaction of [4-(hydroxymethyl)phenyl]boronic acid with 4-bromo-1,3-thiazole in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane and water. The reaction mixture is heated at 100°C overnight, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiazol-4-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole-phenylmethane.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions include:
Oxidation: (3-(Thiazol-4-yl)phenyl)aldehyde or (3-(Thiazol-4-yl)phenyl)carboxylic acid.
Reduction: (3-(Thiazol-4-yl)phenyl)methane.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(3-(Thiazol-4-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Thiazol-4-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiazole ring and phenyl group may interact with various enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Phenyl-1,3-thiazol-4-yl)methanol: Similar structure with a phenyl group attached to the thiazole ring at a different position.
(3-(2-Methyl-1,3-thiazol-4-yl)phenyl)methanol: Similar structure with a methyl group on the thiazole ring.
Uniqueness
(3-(Thiazol-4-yl)phenyl)methanol is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(1,3-thiazol-4-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJNBSZLICXTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375097-86-1 | |
Record name | [3-(1,3-thiazol-4-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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